molecular formula C9H8N2O5S B7879699 Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- CAS No. 650603-21-7

Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)-

Cat. No.: B7879699
CAS No.: 650603-21-7
M. Wt: 256.24 g/mol
InChI Key: NYPJJQANOUEEHZ-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)-: is a synthetic organic compound that features a propanoic acid moiety linked to a benzoxadiazole ring via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as o-nitroaniline and a suitable sulfonyl chloride.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is introduced via a nucleophilic substitution reaction, where the benzoxadiazole derivative reacts with a propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.

Scientific Research Applications

Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a useful probe in studying biological systems, including enzyme interactions and cellular processes.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- exerts its effects involves interactions with specific molecular targets. The benzoxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-(2,1,3-benzoxadiazol-4-yl)-: Lacks the sulfonyl group, which may affect its reactivity and binding properties.

    Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylthio)-: Contains a thio group instead of a sulfonyl group, leading to different chemical and biological properties.

Uniqueness

Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- is unique due to the presence of the sulfonyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses.

Biological Activity

Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- (CAS: 650603-21-7), is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- is C9_9H8_8N2_2O5_5S with a molecular weight of approximately 256.24 g/mol. The compound features a benzoxadiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzoxadiazole derivatives with propanoic acid under specific conditions to yield the desired sulfonyl derivative. Detailed methodologies can vary depending on the specific synthetic route chosen.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzoxadiazole moiety exhibit moderate anticancer activity. For instance, in a screening of various compounds against 60 human tumor cell lines, derivatives similar to propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- showed growth inhibition ranging from 1% to 23% at a concentration of 10 μM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line Tested% Growth Inhibition at 10 μM
Compound AMCF-715%
Compound BA54923%
Propanoic Acid DerivativeVarious1%-23%

Antimicrobial Activity

The antimicrobial potential of benzoxadiazole derivatives has also been explored. A study indicated that while the antibacterial activity against Gram-positive bacteria such as Bacillus subtilis was not very high, some derivatives exhibited selective action against certain pathogens .

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMinimal Inhibitory Concentration (MIC)
Benzoxazole Derivative ABacillus subtilis50 µg/mL
Benzoxazole Derivative BEscherichia coli>100 µg/mL
Propanoic Acid DerivativeC. albicans75 µg/mL

Case Studies

  • Antitumor Efficacy : In a study involving various tumor cell lines including breast and lung cancer cells, derivatives similar to propanoic acid were tested for cytotoxicity. Results indicated that some compounds displayed significantly lower toxicity towards normal cells compared to cancer cells, suggesting their potential as anticancer agents .
  • Antibacterial Screening : A comprehensive screening of various benzoxazole derivatives revealed that while most compounds had low antibacterial activity, certain modifications led to enhanced activity against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications in substituents on the benzoxazole ring can significantly influence both anticancer and antimicrobial properties. For example, electron-donating groups have been associated with increased activity against specific cancer cell lines .

Properties

IUPAC Name

3-(2,1,3-benzoxadiazol-4-ylsulfonyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5S/c12-8(13)4-5-17(14,15)7-3-1-2-6-9(7)11-16-10-6/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJJQANOUEEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401666
Record name Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650603-21-7
Record name Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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